1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol

Physicochemical profiling CNS drug design ADME prediction

1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol (CAS 1082438-88-7) is a synthetic beta-amino alcohol with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol. It features a 4-methoxyphenyl substituent, a quaternary methyl-bearing carbon center, and adjacent amino and hydroxyl functional groups.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 1082438-88-7
Cat. No. B1445100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol
CAS1082438-88-7
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)(CN)O
InChIInChI=1S/C11H17NO2/c1-11(13,8-12)7-9-3-5-10(14-2)6-4-9/h3-6,13H,7-8,12H2,1-2H3
InChIKeyRKOKSYFLYXHTKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol (CAS 1082438-88-7): Chemical Identity and Research Procurement Overview


1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol (CAS 1082438-88-7) is a synthetic beta-amino alcohol with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol. It features a 4-methoxyphenyl substituent, a quaternary methyl-bearing carbon center, and adjacent amino and hydroxyl functional groups. This scaffold places it in a class of compounds investigated as intermediates in pharmaceutical syntheses targeting neurological disorders. The compound is computationally characterized by a topological polar surface area (TPSA) of 55.5 Ų, an XLogP3-AA of 0.8, and a hydrogen bond donor count of 2, properties that influence its solubility and pharmacokinetic suitability for central nervous system (CNS) applications [1]. The molecule is also cataloged as PubChem CID 63271094, under the InChI Key RKOKSYFLYXHTKS-UHFFFAOYSA-N [1].

Why Generic Substitution of 1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol Is Scientifically Precarious


In-class substitution of 1-amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol with readily available positional isomers or analogs like 2-amino-3-(4-methoxyphenyl)-2-methylpropan-1-ol (CAS 1268388-13-1) or 1-amino-2-(4-methoxyphenyl)propan-2-ol (CAS 305448-36-6) is not scientifically trivial. While these compounds share the identical molecular formula (C11H17NO2), the relative placement of the amino and hydroxyl groups fundamentally alters their hydrogen bonding capacity, steric environment, and potential for metabolite stability. Vendor descriptions confirm that the target compound's 1-amino-2-methylpropan-2-ol backbone provides a specific geometric arrangement that is structurally distinct from the 2-amino-3-(4-methoxyphenyl)-2-methylpropan-1-ol scaffold despite identical elemental composition [1]. Furthermore, the 4-methoxy substitution pattern has been specifically associated with selective serotonin pathway interactions that are lost or altered with hydroxyl or chloro ring substitutions . These structural nuances preclude generic swapping without risking activity cliff effects or failed synthetic transformations in multi-step pharmaceutical routes.

Quantitative Differentiation Evidence for 1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol Against Structural Analogs


Computational Physicochemical Comparison: Solubility and CNS Drug-Likeness Profile vs. 4-Hydroxy and 4-Chloro Phenyl Analogs

The target compound demonstrates a balanced partition coefficient (XLogP3-AA = 0.8) and a topological polar surface area (TPSA = 55.5 Ų), positioning it favorably against analogs with hydroxyl (4-HO-phenyl) or chloro (4-Cl-phenyl) ring substitutions, which are predicted to have lower and higher lipophilicity, respectively. The calculated XLogP3-AA of 0.8 falls within the optimal range (1-3) for passive CNS penetration, while its TPSA remains below the 60 Ų threshold typically associated with favorable brain uptake [1]. Vendor descriptions highlight that the 4-methoxy group specifically imparts a unique balance of hydrophobic and electronic properties compared to the 4-hydroxy analog, which has increased polarity, and the 4-chloro analog, which exhibits increased lipophilicity that may alter pharmacokinetic profiles . This differentiated physicochemical profile supports the compound's utility in CNS-targeted research where precise modulation of permeability is required.

Physicochemical profiling CNS drug design ADME prediction

Structural Differentiation from Positional Isomer 2-Amino-3-(4-methoxyphenyl)-2-methylpropan-1-ol via Functional Group Arrangement

Despite sharing the same molecular formula (C11H17NO2), 1-amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol is structurally distinct from 2-amino-3-(4-methoxyphenyl)-2-methylpropan-1-ol (CAS 1268388-13-1). The target compound features an amino group at the C1 position and a hydroxyl group at the C2 position on the methylpropanol backbone, whereas the positional isomer places the amino group at C2 and the hydroxyl group at C1 [1]. This positional swap fundamentally alters the three-dimensional presentation of hydrogen bond donors and acceptors, impacting potential molecular recognition events. The target compound has been specifically described as a selective serotonin releasing agent (SSRA) scaffold, whereas the positional isomer is cataloged as a 'versatile small molecule scaffold' without comparable serotonin pathway annotation [1][2]. The difference in IUPAC nomenclature alone underscores the non-interchangeable nature of these compounds.

Positional isomer differentiation Scaffold hopping Structure-activity relationships

Differential MTT Cytotoxicity Profile: Enhanced Activity Against U-87 Glioblastoma vs. MDA-MB-231 Breast Cancer Cells

MTT assay evaluations reveal that 1-amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol exhibits differential cytotoxicity against human cancer cell lines, with greater effectiveness against U-87 glioblastoma cells compared to MDA-MB-231 triple-negative breast cancer cells. The compound was described as 'more effective against U-87 cells', highlighting a cell-line-selective antiproliferative profile . A separate patent-associated report corroborates that compounds in this general structural series tend to be more cytotoxic against U-87 than MDA-MB-231 [1]. This selectivity contrasts with broad-spectrum cytotoxic agents and positions the compound as a glioblastoma-focused research tool. Quantitative IC50 values are not publicly disclosed in the accessible literature; however, the directional selectivity is consistently reported.

Anticancer activity Glioblastoma Cytotoxicity MTT assay

Biogenic Amine Interaction Profile: Serotonin Pathway Modulation as a Selective Serotonin Releasing Agent (SSRA)

The compound has been characterized as a selective serotonin releasing agent (SSRA). A referenced in vitro study demonstrated that 1-amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol significantly increased serotonin release . This mechanism is distinct from combined serotonin-norepinephrine reuptake inhibitors (SNRIs) or opioids such as tramadol, which additionally target mu-opioid receptors. The compound is also reported to enhance mitochondrial function and cellular bioenergetics, potentially improving neuronal tolerance to ischemic conditions . While direct quantitative EC50 values at the serotonin transporter (SERT) are not publicly available for this exact compound in accessible databases, its SSRA classification places it in a target-selective category relevant for mood disorder research.

Neuropharmacology Serotonin release Mood disorders CNS research

Reported Antioxidant Potential as an Additional Differentiating Pharmacological Dimension

Vendor reports indicate that 1-amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol exhibits antioxidant properties alongside its SSRA activity . This dual functionality—serotonin release plus radical scavenging—is not commonly described for the structurally related positional isomers or the 4-hydroxy and 4-chloro phenyl analogs, as they are primarily noted for their physicochemical differences rather than a combined pharmacological profile . The 4-methoxy substitution is known in related chemical space to contribute to radical stabilization through electron donation, a property diminished in the 4-chloro analog and altered in the 4-hydroxy analog. Quantitative DPPH radical scavenging data for this specific compound are not publicly accessible; however, the reported combination of antioxidant and serotonergic activities constitutes a differentiating feature for researchers seeking multi-modal neuroprotective leads.

Antioxidant Free radical scavenging Neuroprotection Dual-activity compounds

Optimal Procurement and Research Deployment Scenarios for 1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol


CNS Drug Discovery Programs Targeting Selective Serotonin Release Mechanisms

Given its reported classification as a selective serotonin releasing agent (SSRA), this compound is best deployed in in vitro neuropharmacology assays designed to isolate serotonergic effects from noradrenergic or opioidergic confounds . Its balanced XLogP (0.8) and moderate TPSA (55.5 Ų) support passive cell membrane permeability, making it suitable for intracellular target engagement studies in neuronal cell lines [1].

Glioblastoma-Selective Cytotoxicity Screening in Academic Oncology Research

The compound's demonstrated preference for reducing U-87 glioblastoma cell viability over MDA-MB-231 breast cancer cells positions it as a tool molecule for probing glioblastoma-specific vulnerabilities in comparative cytotoxicity panels . Researchers should use it alongside structurally matched analogs to establish structure-activity relationships in brain tumor cell line panels.

Multi-Modal Neuroprotection Studies Requiring Combined Serotonergic and Antioxidant Activity

For in vitro models of oxidative stress-induced neuronal damage (e.g., hydrogen peroxide challenge in SH-SY5Y or PC12 cells), this compound's reported dual SSRA and antioxidant profile provides a unique pharmacological tool that addresses both neurotransmitter modulation and radical scavenging in a single chemical entity .

Synthetic Intermediates in the Preparation of 4-Methoxyphenyl-Containing CNS Drug Candidates

The compound serves as a building block in multi-step organic syntheses targeting neurological and psychiatric disorders, as noted in medicinal chemistry applications . Its terminal primary amine allows for facile derivatization, while the quaternary alcohol center provides a metabolically stable core for further functionalization.

Quote Request

Request a Quote for 1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.